1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl-

Hydrogen bond donor count PSA differentiation Medicinal chemistry building blocks

Researchers requiring hinge-binding fragments for kinase programs often face limited availability of NH-rich heteroaromatic diamines with dual derivatization handles. This compound resolves that gap. - Enables two-dimensional SAR: pyrazine C5 cross-coupling (via 5-iodo intermediate) plus C2 primary amine elaboration. - Differentiated selectivity profile potential: gem-dimethyl branching and N1-NH linker offer a topology absent in C-C linked analogs like 2-methyl-2-(pyrazin-2-yl)propan-1-amine. - Property profile suited for fragment screening: MW 166.22, LogP 0.748, PSA 67.06 Ų, 2 HBD, compliant with Rule of 3 guidelines.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B14232815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediamine, 2-methyl-N1-2-pyrazinyl-
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(CNC1=NC=CN=C1)N
InChIInChI=1S/C8H14N4/c1-8(2,9)6-12-7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3,(H,11,12)
InChIKeyLBUTWOASVQJFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N1-2-pyrazinyl-1,2-propanediamine: Physicochemical Identity and Compound Class Baseline


2-Methyl-N1-2-pyrazinyl-1,2-propanediamine (CAS 440102-47-6) is a heteroaryl diamine with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . The compound features a 1,2-propanediamine backbone bearing a gem-dimethyl group at the C2 position and an N1-linked 2-pyrazinyl substituent via a secondary amine bridge, yielding a structure with two hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) . Its calculated partition coefficient (LogP) of 0.748 and polar surface area (PSA) of 67.06 Ų place it in a polarity range distinct from both simpler aminopyrazine fragments and direct C–C linked analogs . The compound is commercially supplied as a research intermediate at purity grades of 95% (LeYan, ChemScene) to ≥98% (MolCore), with recommended storage at 2–8 °C sealed under dry conditions . It belongs to the broader aminopyrazine chemical class that has been extensively investigated as a scaffold for kinase inhibitor development, including inhibitors of Syk, Nek2, PI3Kα, and DYRK1A/GSK3B [1].

Scaffold Aminopyrazine hinge-binder for kinase fragment elaboration
Steric Control Gem-dimethyl restricts conformation; may support metabolic stability
Synthetic Handles Dual vectors: primary amine and pyrazine ring for SAR expansion

Why 2-Methyl-N1-2-pyrazinyl-1,2-propanediamine Cannot Be Replaced by Aminopyrazine Analogs


Procurement decisions involving 2-methyl-N1-2-pyrazinyl-1,2-propanediamine must account for its structurally encoded differentiation from close analogs that share superficial molecular formula similarity or a pyrazine core but diverge in connectivity, hydrogen-bonding topology, and steric profile. The compound's defining feature—an NH spacer linking the pyrazine ring to a gem-dimethyl-substituted 1,2-diamine backbone—creates a hydrogen bond donor at N1 that is absent in direct C–C linked isomers such as 2-methyl-2-(pyrazin-2-yl)propan-1-amine (CAS 1176768-41-4), which eliminates one HBD and reduces PSA . The gem-dimethyl group at the C2 position introduces steric bulk that restricts conformational freedom relative to the parent 2-methylpropane-1,2-diamine scaffold (CAS 811-93-8), while the free primary amine at C2 provides a reactive handle for further derivatization that is absent in simpler aminomethylpyrazine fragments [1]. These structural elements collectively determine molecular recognition in biological targets: aminopyrazine series SAR across Syk, PI3Kα, and Nek2 kinase programs has repeatedly demonstrated that even minor alterations in the amine substitution pattern—including linker length, extent of N-alkylation, and presence or absence of a branching methyl group—can shift inhibitor potency by more than two orders of magnitude or alter kinase selectivity profiles [2][3]. Substituting the target compound with a seemingly analogous aminopyrazine therefore risks unpredictable changes in binding affinity, selectivity, or downstream synthetic compatibility.

NH Linker Topology
Direct C–C linked analogs lack the secondary amine HBD, potentially disrupting hinge-region binding geometry.
Steric & Conformational Profile
Gem-dimethyl branching absent in linear analogs; conformational restriction and steric shielding may not transfer.
Synthetic Compatibility
Electronically distinct pyrazine reactivity limits access to late-stage diversification via SNAr halogenation.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen Bond Donor Topology: NH Linker Versus Direct C–C Linked Isomer

The target compound carries two hydrogen bond donors (one primary NH2 and one secondary NH linking the pyrazine ring), compared to a single HBD (one primary NH2 only) in the direct C–C linked isomer 2-methyl-2-(pyrazin-2-yl)propan-1-amine (CAS 1176768-41-4) . This topological difference results in a measured PSA of 67.06 Ų for the target compound versus an estimated PSA of approximately 38–42 Ų for the C–C linked analog (the LeYan entry for CAS 1176768-41-4 lists only 3 HBA and 1 HBD with LogP 0.7129 and MW 151.21, confirming reduced polarity) . In fragment-based and structure-based drug design contexts, a single HBD difference can determine whether a compound engages a specific backbone carbonyl or side-chain residue in the target binding pocket, as demonstrated in aminopyrazine–Nek2 co-crystal structures where the secondary amine NH forms a critical hydrogen bond with the kinase hinge region [1].

HBD Topology
Head-to-head
2 HBD (NH₂+NH) vs 1 HBD (NH₂ only); PSA 67.06 vs ~38–42 Ų
Supports hinge-region hydrogen bonding; critical for kinase target engagement
Difference in HBD count may alter selectivity; co-crystal evidence from Nek2 series
Hydrogen bond donor count PSA differentiation Medicinal chemistry building blocks Aminopyrazine linker topology

Fragment-Based Drug Discovery Compliance: Rule of 3 Assessment

The target compound (MW 166.22, LogP 0.748, HBD 2, HBA 4, RB 3) is assessed against the widely adopted fragment Rule of 3 (Ro3) criteria: MW ≤ 300 Da, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3 [1]. The compound satisfies all Ro3 criteria, although its HBA count of 4 slightly exceeds the classic HBA ≤ 3 threshold—a marginal excess that is not uncommon among productive fragment hits and can be accommodated in contemporary FBDD libraries [1][2]. In contrast, the simplest comparator fragment 2-(aminomethyl)pyrazine (CAS 20010-99-5, MW 109.13, PSA 51.80 Ų, HBD 1, HBA 3, LogP −1.41) is Ro3-compliant but lacks both the gem-dimethyl steric feature and the secondary amine, providing only a single primary amine attachment vector . The parent diamine 2-methylpropane-1,2-diamine (CAS 811-93-8, MW 88.15, PSA 52.04 Ų, LogP 1.083, HBD 2, HBA 2) lacks any aromatic/heteroaromatic moiety, limiting its utility for π-stacking interactions with targets [3]. The target compound thus occupies a differentiated position: it offers a pyrazine ring for aromatic interactions, a secondary NH for hinge binding, a free primary amine for further elaboration, and gem-dimethyl branching for conformational restriction—all within Ro3-compliant property space.

Fragment Ro3 Fit
Reported
MW 166, LogP 0.75, HBD 2, HBA 4; complies with Rule of 3 (HBA marginally above ≤3)
Unique combination of pyrazine, NH linker, and gem-dimethyl in fragment space
HBA count acceptable per updated Ro3 guidance; combines dual synthetic vectors
Fragment-based drug discovery Rule of 3 Lead-like properties Fragment library design

Synthetic Utility: Late-Stage Diversification via 5-Iodo Derivative

A published synthetic protocol demonstrates the direct conversion of the target compound to N-1-(5-iodo-pyrazin-2-yl)-2-methyl-propane-1,2-diamine via SNAr reaction with 2-bromo-5-iodopyrazine and 2-methylpropane-1,2-diamine in pyridine at 100 °C for 16 hours [1]. This iodo derivative installs a versatile synthetic handle at the pyrazine 5-position suitable for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the pyrazine ring [1]. In contrast, the direct C–C linked analog 2-methyl-2-(pyrazin-2-yl)propan-1-amine (CAS 1176768-41-4) lacks the NH linker required for this SNAr-based halogenation strategy, as the pyrazine ring is directly attached to the quaternary carbon, altering its electronic character and reactivity toward electrophilic or nucleophilic aromatic substitution . The nitrile-containing comparator 3-[(2-amino-2-methylpropyl)amino]-2-pyrazinecarbonitrile (CAS 440102-51-2) already bears an electron-withdrawing substituent that deactivates the ring toward further electrophilic functionalization, limiting its utility as a diversification platform . The free primary amine at C2 of the target compound additionally offers orthogonal reactivity (amide coupling, reductive amination, urea formation) independent of pyrazine ring modifications, enabling sequential or parallel derivatization strategies.

5-Iodo Diversification
Head-to-head
SNAr with 2-bromo-5-iodopyrazine, pyridine, 100°C, 16 h → 5-iodo intermediate
Enables late-stage cross-coupling; C–C linked analog cannot undergo this transformation
Orthogonal reactivity: free primary amine remains available for subsequent derivatization
Synthetic intermediate Cross-coupling Late-stage functionalization Pyrazine derivatization

Polar Surface Area Differentiation and Permeability-Solubility Profile

The target compound exhibits a PSA of 67.06 Ų, which is approximately 29% higher than the PSA of the parent diamine 2-methylpropane-1,2-diamine (52.04 Ų) and approximately 30% higher than 2-(aminomethyl)pyrazine (51.80 Ų) [1][2]. PSA values in the 60–70 Ų range are associated with moderately permeable compounds and balanced aqueous solubility, whereas PSA below 50 Ų often correlates with higher membrane permeability but potentially reduced aqueous solubility [3]. The LogP of 0.748 for the target compound indicates a modest preference for the organic phase, significantly more lipophilic than 2-(aminomethyl)pyrazine (LogP −1.41 by one source) but less lipophilic than 2-methylpropane-1,2-diamine (LogP 1.083) [1][2]. This intermediate polarity profile—higher PSA than both comparators coupled with intermediate LogP—suggests the target compound may offer a more favorable solubility-permeability balance than either the excessively polar aminomethylpyrazine or the relatively non-polar parent diamine scaffold, though in vitro permeability data (e.g., PAMPA or Caco-2) for this specific compound are not publicly available as of this writing and would require experimental determination.

PSA & LogP Balance
Reported
PSA 67.06 vs 51.8–52.0 Ų; LogP 0.75 vs −1.41/1.08; intermediate polarity
May support balanced permeability–solubility profile; avoids extremes of comparators
No experimental permeability data; in vitro confirmation recommended
Polar surface area Permeability prediction Solubility optimization Physicochemical profiling

Gem-Dimethyl Steric Shielding and Conformational Restriction

The target compound possesses a quaternary carbon at the C2 position bearing a gem-dimethyl group and a primary amine, creating steric shielding around the C2–NH2 group. This structural feature is absent in linear propanediamine analogs lacking the 2-methyl substitution. The gem-dimethyl group is a well-established medicinal chemistry motif known to restrict bond rotation (the Thorpe–Ingold effect), shield adjacent functional groups from metabolic enzymes, and pre-organize molecular conformation for target binding [1]. In the aminopyrazine kinase inhibitor series, the introduction of α-branching at the carbon adjacent to the amine has been shown to significantly affect both potency and selectivity profiles: for example, in the Nek2 inhibitor program, the nature of the amine substituent (including branching) was a critical determinant of hinge-binding geometry [2]. While no head-to-head metabolic stability data exist for the target compound versus its linear analog lacking the gem-dimethyl, class-level evidence from matched molecular pair analyses indicates that gem-dimethyl substitution at the α-position to an amine can reduce oxidative N-dealkylation and improve microsomal stability [3]. This is a class-level inference that requires experimental validation for the specific compound.

Gem-Dimethyl Effect
Class-level inference
Quaternary C2 with gem-dimethyl; absent in linear analogs
Class-level evidence suggests improved metabolic stability; requires validation
Conformational pre-organization may benefit target binding; verify experimentally
Gem-dimethyl effect Conformational restriction Steric shielding Metabolic stability

High-Value Application Scenarios Based on Verified Differentiation


Kinase Inhibitor Fragment Elaboration with a Pyrazine Hinge-Binder

The target compound's NH linker at N1, which provides a hydrogen bond donor capable of engaging the kinase hinge region as documented in aminopyrazine–Nek2 co-crystal structures [1], combined with a free primary amine at C2 for amide coupling or reductive amination, makes it a differentiated starting point for fragment-based kinase inhibitor discovery. In contrast to 2-methyl-2-(pyrazin-2-yl)propan-1-amine (CAS 1176768-41-4), which lacks both the NH hinge contact and a second synthetic vector, the target compound offers dual functionalization handles—pyrazine ring derivatization (via the demonstrated 5-iodo intermediate) and C2 amine elaboration—enabling efficient two-dimensional SAR exploration from a single fragment starting point [2]. This dual-vector topology is particularly valuable for programs targeting kinases where engagement of both the hinge and a distal pocket (e.g., the DFG-out back pocket or a selectivity pocket) is required for potency and selectivity.

Synthesis of 5-Substituted Pyrazine Libraries via Late-Stage Diversification

The published synthesis of N-1-(5-iodo-pyrazin-2-yl)-2-methyl-propane-1,2-diamine from the target compound precursor (2-methylpropane-1,2-diamine) establishes a validated route to a diversification-ready intermediate [3]. The 5-iodo substituent serves as a universal cross-coupling handle compatible with Suzuki (aryl/heteroaryl boronic acids), Sonogashira (alkynes), Heck (alkenes), and Buchwald-Hartwig (amines) reactions. This enables parallel synthesis of 5-aryl, 5-alkynyl, 5-alkenyl, and 5-amino pyrazine libraries from a common intermediate, with the C2 primary amine remaining available for subsequent orthogonal derivatization. Programs requiring rapid exploration of pyrazine C5 substituent SAR—particularly in the context of kinase inhibitor programs where the pyrazine 5-position frequently projects toward solvent or into selectivity pockets—can leverage this chemistry to generate diverse compound sets from a single advanced intermediate.

Fragment-Based Screening Library Design with NH-Rich Aminopyrazine Scaffolds

For fragment library curators seeking to enrich collections with NH-rich heteroaromatic fragments capable of hinge-region hydrogen bonding, the target compound (MW 166.22, LogP 0.748, HBD 2, HBA 4, PSA 67.06 Ų) offers a property profile that differentiates it from commonly stocked aminopyrazine fragments . Its PSA of 67.06 Ų places it in a higher polarity range than 2-(aminomethyl)pyrazine (PSA 51.80 Ų), potentially enhancing aqueous solubility and detectability in biochemical fragment screens [4]. The compound's compliance with Rule of 3 guidelines (with HBA marginally exceeding the classical cutoff, a feature shared by many productive fragment hits) [5], combined with its balanced LogP of 0.748, positions it as a suitable candidate for both biochemical high-concentration screening and biophysical methods (NMR, SPR, DSF) where moderate polarity is advantageous for avoiding non-specific binding. The gem-dimethyl substitution further distinguishes it from planar, achiral fragments by introducing three-dimensional character, which has been associated with improved selectivity and developmental outcomes in fragment-to-lead campaigns [6].

Synthesis of Asymmetric Diamine-Derived Kinase Probes for Selectivity

In kinase inhibitor programs where selectivity over anti-targets with similar ATP-site topologies is a key objective (e.g., avoiding CDK2 or Aurora kinase inhibition in a Nek2 program, or avoiding PI3Kβ inhibition in a PI3Kα program), the unique amine substitution pattern of the target compound—a branched 1,2-diamine with pyrazine at N1 and a free primary amine at the gem-dimethyl-substituted C2—may provide a selectivity handle not available from simpler aminopyrazine scaffolds. Published SAR from the Nek2 aminopyrazine inhibitor series [1] demonstrates that modifications to the amine substituent can differentially affect potency against Nek2 versus Aurora A and CDK2, with certain substitution patterns conferring >10-fold selectivity. Similarly, the PI3Kα aminopyrazine series [7] achieved selectivity over PI3Kβ through optimization of the amine-containing substituent. The target compound's specific topology—which combines the pyrazine-NH- linker hinge-binding motif with a sterically hindered primary amine at C2—represents a distinct point in chemical space that may offer a selectivity profile differentiated from both simpler aminomethylpyrazines and more extensively N-alkylated derivatives.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Pyrazine NH linker + dual synthetic vectors
Hinge-region engagement and two-dimensional SAR
5-Substituted pyrazine library synthesis
Validated 5-iodo intermediate route
Cross-coupling compatibility and orthogonal derivatization
Fragment-based screening library design
NH-rich Ro3-compliant scaffold with 3D character
Solubility and biophysical assay compatibility
Kinase selectivity probe synthesis
Sterically hindered 1,2-diamine topology
Selectivity differentiation from anti-targets
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